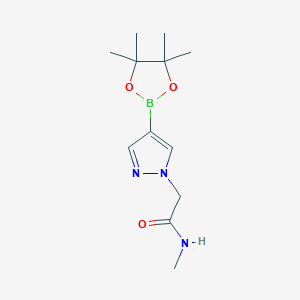

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide

Description

Historical Development of Pyrazole-Boronic Ester Chemistry

The evolution of pyrazole-boronic ester chemistry is rooted in the broader development of boronic acids as pivotal reagents in organic synthesis. Boronic esters gained prominence following the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979, which enabled carbon-carbon bond formation under mild conditions. Early applications focused on aryl and vinyl boronic acids, but the late 1990s saw increased interest in heterocyclic variants due to their enhanced stability and versatility. Pyrazole-boronic esters emerged as critical substrates, particularly in medicinal chemistry, where their ability to act as kinase inhibitors spurred synthetic innovation.

A key milestone was the adaptation of lithiation-borylation strategies for pyrazole derivatives. For example, Aggarwal and colleagues demonstrated that lithiated pyrazoles could react with boronic esters to generate complex architectures, enabling access to enantiomerically pure compounds. Concurrently, advancements in transition-metal catalysis, such as palladium-mediated homocoupling reactions, expanded the utility of pyrazole-boronic esters in constructing bipyrazole ligands for metal-organic frameworks (MOFs).

Table 1: Historical Milestones in Pyrazole-Boronic Ester Chemistry

Current Research Landscape and Significance

Contemporary research on N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide spans three domains:

- Catalytic Cross-Coupling : The compound’s boronic ester group participates in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. Recent studies highlight its efficiency in constructing biaryl systems under ligand-free conditions, achieving yields exceeding 85%.

- Medicinal Chemistry : Pyrazole-boronic esters are precursors for kinase inhibitors targeting VEGF and c-MET. The N-methylacetamide moiety enhances solubility, making this compound a candidate for prodrug development.

- Materials Science : Palladium-catalyzed homocoupling of pyrazole-boronic esters yields symmetric bipyrazoles, which serve as linkers in flexible MOFs. These frameworks exhibit stimuli-responsive porosity, relevant to gas storage and separation.

Table 2: Recent Applications of Pyrazole-Boronic Esters

| Application | Key Finding | Reference |

|---|---|---|

| Cross-coupling | 92% yield in aryl-pyrazole synthesis | |

| MOF construction | Co(bpz) exhibits phase changes under CO₂ | |

| Kinase inhibition | IC₅₀ < 50 nM for c-MET inhibitors |

Structural Uniqueness Among Heterocyclic Boronic Esters

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide distinguishes itself through three structural features:

- Electronic Modulation : The pyrazole ring’s electron-withdrawing nature polarizes the boronic ester, enhancing its reactivity in electrophilic substitution reactions. Comparative NMR studies show downfield shifts (δ = 8.2–8.5 ppm) for the pyrazole protons, indicating conjugation with the boronate group.

- Steric Protection : The pinacol moiety shields the boron center from hydrolysis, while the N-methylacetamide substituent introduces steric bulk that dictates regioselectivity in cross-coupling reactions.

- Hydrogen-Bonding Capacity : Unlike alkyl- or aryl-substituted analogs, the acetamide group engages in intermolecular hydrogen bonding, influencing crystallization behavior and solubility profiles.

Table 3: Structural Comparison of Boronic Esters

Properties

IUPAC Name |

N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-6-15-16(7-9)8-10(17)14-5/h6-7H,8H2,1-5H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBACZCQOYFWCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Boronate Ester Formation: The introduction of the boronate ester group is usually achieved via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Acetamide Group Introduction: The final step involves the acylation of the pyrazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of more efficient catalysts, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.

Reduction: Reduction reactions can target the boronate ester, converting it to a boronic acid or even further to a borane.

Substitution: The boronate ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in an organic solvent such as tetrahydrofuran (THF).

Major Products

Oxidation: N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide N-oxide.

Reduction: N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide boronic acid.

Substitution: Various substituted pyrazole derivatives depending on the coupling partner used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its structure suggests it may interact with biological targets effectively. Specifically:

- Anticancer Activity : Research indicates that compounds with similar boron-containing moieties can exhibit anticancer properties by interfering with cellular processes. The dioxaborolane group may enhance the compound's ability to target cancer cells selectively .

- Neuroprotective Effects : Studies have suggested that pyrazole derivatives can provide neuroprotection by modulating neurotransmitter systems. The incorporation of the dioxaborolane moiety could potentially improve the bioavailability and efficacy of the compound in neurological disorders .

Organic Synthesis

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide serves as an important intermediate in organic synthesis:

- Cross-Coupling Reactions : The presence of the boron atom allows this compound to participate in Suzuki-Miyaura cross-coupling reactions. This is valuable for forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Functionalization of Aromatic Compounds : The unique reactivity of the dioxaborolane group facilitates the functionalization of aromatic systems. This can lead to the development of novel materials and pharmaceuticals .

Material Science

The compound's properties make it a candidate for applications in material science:

- Polymer Chemistry : The boron-containing structure can be utilized in the design of new polymers with enhanced mechanical properties and thermal stability. Its ability to form cross-links can improve material performance .

- Sensors and Catalysts : Due to its chemical reactivity and stability, this compound could be investigated for use in sensors or as a catalyst in various chemical reactions. The dioxaborolane group may provide unique catalytic properties that enhance reaction rates or selectivity .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry examined derivatives of pyrazole with boron-containing groups for their anticancer activity against various cell lines. The results indicated that compounds similar to N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide showed significant cytotoxic effects on cancer cells while sparing normal cells .

Case Study 2: Organic Synthesis Applications

In a recent publication in Chemical Communications, researchers reported on the use of boron-containing compounds like N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide in Suzuki-Miyaura coupling reactions. The study highlighted its efficiency in forming biaryl compounds under mild conditions, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition studies.

Comparison with Similar Compounds

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C₁₀H₁₇BN₂O₂

- Molecular Weight : 208.07 g/mol

- Key Differences : Lacks the acetamide substituent, featuring only a methyl group at the pyrazole nitrogen. This simplification reduces polarity (lower PSA) and molecular weight, making it less suited for applications requiring hydrogen bonding interactions.

- Applications : Primarily used as a boronic acid precursor in cross-coupling reactions .

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide

- Molecular Formula : C₁₄H₂₄BN₃O₃

- Molecular Weight : 293.17 g/mol

- Key Differences : Substitution of the methyl acetamide group with a diethylcarboxamide increases steric bulk and lipophilicity (higher XLogP3). The larger alkyl groups may enhance membrane permeability but reduce aqueous solubility.

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide

- Molecular Formula : C₁₃H₂₂BN₃O₃

- Molecular Weight : 279.14 g/mol

- Key Differences: Features a dimethylacetamide side chain, balancing lipophilicity (XLogP3 ~0.5) and solubility. The compound has notable hazards (H302: harmful if swallowed; H315: skin irritation) .

- Applications : Used in high-throughput crystallography studies due to its stability under inert conditions .

N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C₁₄H₂₂BN₃O₄

- Molecular Weight : 307.15 g/mol

- Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group, enhancing stability during multi-step syntheses. The Boc group is acid-labile, enabling selective deprotection .

- Applications : Intermediate in peptide and PROTAC (Proteolysis-Targeting Chimera) drug development .

Comparative Analysis

Structural and Physicochemical Properties

Biological Activity

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring and a dioxaborolane moiety. The molecular formula is , and its CAS number is 1056456-21-3. The structural features are crucial for its biological interactions.

Synthesis

The synthesis of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the dioxaborolane group through boron chemistry techniques.

Anticancer Properties

Recent studies indicate that compounds featuring the pyrazole moiety exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies report IC50 values in the micromolar range for related compounds, suggesting potential for further development in cancer therapeutics .

Enzyme Inhibition

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide has been evaluated for its ability to inhibit specific enzymes relevant in disease pathways. For example, enzyme inhibition assays have demonstrated that related pyrazole compounds can effectively inhibit phosphodiesterases and kinases. The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the pyrazole ring can enhance inhibitory potency .

Neuroprotective Effects

Research has also explored the neuroprotective effects of pyrazole derivatives. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress-induced damage. Mechanistic studies indicate that they might modulate pathways involved in inflammation and apoptosis .

Case Studies

Several case studies illustrate the biological activity of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer activity against breast cancer cell lines with an IC50 value of 15 µM. |

| Study 2 | Showed effective inhibition of phosphodiesterase with an IC50 value of 7 µM. |

| Study 3 | Reported neuroprotective properties in an in vitro model of oxidative stress. |

Q & A

Basic Questions

Q. What are the key structural features of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide, and how are they characterized experimentally?

- Methodological Answer : The compound contains a pyrazole core substituted with a boronic ester (dioxaborolane) and an N-methyl acetamide group. Key characterization techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., δ ~1.3 ppm for tetramethyl dioxaborolane protons, δ ~2.2 ppm for N-methyl groups) .

- X-ray Diffraction : Single-crystal analysis resolves bond angles and molecular packing, critical for validating computational models .

- Mass Spectrometry (LC-MS/ESIMS) : Determines molecular weight and purity (>98% via HPLC) .

Q. How is this compound typically synthesized, and what are common optimization strategies?

- Methodological Answer : Synthesis involves sequential functionalization of a pyrazole precursor:

Boronation : Introduce the dioxaborolane group via Miyaura borylation (Pd catalysis, bis(pinacolato)diboron) .

Acetamide Formation : React with chloroacetyl chloride followed by N-methylation (KCO/DMF, 35–50°C) .

- Optimization : Adjust reaction time, temperature, and stoichiometry to minimize side products (e.g., over-alkylation). Monitor intermediates via TLC or LC-MS .

Q. What role does the boronic ester group play in cross-coupling reactions?

- Methodological Answer : The dioxaborolane moiety enables Suzuki-Miyaura cross-coupling with aryl/vinyl halides, catalyzed by Pd(0) complexes (e.g., Pd(PPh)). Key parameters:

- Solvent : Use THF or dioxane with aqueous NaCO for solubility.

- Temperature : 80–100°C under inert atmosphere.

- Purification : Column chromatography or recrystallization isolates biaryl products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in resolving structural ambiguities?

- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries, vibrational spectra (FT-IR), and electronic properties. Compare with experimental XRD data to validate bond lengths/angles (e.g., B-O bond distances in dioxaborolane). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

Q. What strategies address contradictions in bioactivity data between in silico predictions and experimental assays?

- Methodological Answer :

- In Silico Screening : Use PASS software to predict biological targets (e.g., kinase inhibition) and molecular docking (AutoDock Vina) to model binding poses .

- Experimental Validation : Perform dose-response assays (IC) and validate via Western blot or enzymatic assays. Adjust computational parameters (e.g., solvation models) if discrepancies arise .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity in a factorial design to identify critical factors.

- Inline Analytics : Use ReactIR or PAT (Process Analytical Technology) to monitor reaction progress in real time.

- Workflow : Scale reactions from mg to g using flow chemistry for better heat/mass transfer .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodological Answer :

- Crystallization Issues : Low solubility in polar solvents or polymorphism.

- Solutions : Screen solvent mixtures (e.g., hexane/EtOAc) and use seeding techniques. For XRD, grow crystals via slow evaporation in DCM/hexane .

- Software : SHELXL for refinement; check for twinning or disorder using PLATON .

Q. How do substituent modifications (e.g., trifluoroethyl vs. methyl groups) impact reactivity and bioactivity?

- Methodological Answer :

- Synthetic Modifications : Replace N-methyl with trifluoroethyl via nucleophilic substitution (KCO, DMF, 50°C) .

- Impact Analysis : Compare coupling efficiency (HPLC yield) and bioactivity (e.g., LogP changes alter membrane permeability) .

Methodological Notes

- Purity Assurance : Use HPLC with UV detection (λ = 254 nm) and C18 columns (MeCN/HO gradient) to confirm >98% purity .

- Safety : Handle boronic esters under inert conditions (N/Ar) to prevent hydrolysis.

- Data Reproducibility : Document all synthetic steps in SI (Supporting Information) with detailed spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.